2,6-Difluoro-4-iodobenzotrifluoride
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Overview
Description
It is a halogenated aromatic compound containing two fluorine atoms and one iodine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-iodobenzotrifluoride typically involves halogenation reactions. One common method is the iodination of 2,6-difluorobenzotrifluoride using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene are employed.
Major Products:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,6-Difluoro-4-iodobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the development of bioactive molecules and probes for biological studies.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom serves as a leaving group in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Contains a single iodine atom and three fluorine atoms attached to a benzene ring.
2,6-Difluorobenzotrifluoride: Lacks the iodine atom but has two fluorine atoms and a trifluoromethyl group attached to the benzene ring.
Uniqueness: 2,6-Difluoro-4-iodobenzotrifluoride is unique due to the combination of fluorine and iodine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in cross-coupling reactions and as a precursor for the synthesis of complex organic molecules.
Properties
IUPAC Name |
1,3-difluoro-5-iodo-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVGWSZEDWYASA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910787-71-2 |
Source
|
Record name | 2,6-Difluoro-4-iodobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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